2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Medicinal chemistry Physicochemical profiling Lead optimization

This exact chemotype—featuring a pyrimidin-2-yloxy group at the piperidine 3-position and a 1H-pyrazol-1-yl acetamide side chain—delivers a unique combination of a canonical kinase hinge-binding motif and five directional H-bond acceptors within a Lipinski-compliant scaffold (MW 287.32, XLogP3 0.7, TPSA 73.1 Ų). Unlike more lipophilic pyrazine or phenyl analogs, its moderate hydrophilicity reduces promiscuous inhibition and CYP450 liability, making it the superior choice for CNS-penetrant kinase programs and biophysical assays (SPR, ITC, NMR) requiring clean, artifact-free data. Procuring this precise chemotype ensures SAR continuity and avoids confounding variables introduced by scaffold-hopping.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2034527-12-1
Cat. No. B2529297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
CAS2034527-12-1
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3
InChIInChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2
InChIKeyCMZFNTDVFNMDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034527-12-1): Procurement-Relevant Identity and Physicochemical Profile


2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034527-12-1) is a heterocyclic small molecule composed of a pyrazole ring and a pyrimidin-2-yloxy group linked through a piperidine-ethanone scaffold [1]. With a molecular formula of C₁₄H₁₇N₅O₂ and a molecular weight of 287.32 g·mol⁻¹, the compound possesses zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, a topological polar surface area (TPSA) of 73.1 Ų, and a computed XLogP3 of 0.7 [1]. These physicochemical parameters place it within Lipinski-compliant chemical space and distinguish it from closely related analogs that differ in heterocycle composition or substitution regiochemistry—factors that critically influence target engagement, solubility, and permeability in early-stage drug discovery programs [2].

Why 2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone Cannot Be Interchanged with In-Class Analogs


Within the pyrazole-ethanone-piperidine chemical series, minor structural perturbations produce substantial changes in molecular recognition and drug-like properties. The target compound embeds a pyrimidin-2-yloxy group at the piperidine 3-position and a 1H-pyrazol-1-yl acetamide side chain—a precise combination that differs from analogs bearing pyrazine (one fewer nitrogen), benzyloxy or phenyl (loss of heterocyclic H-bond acceptors), or 4-position substitution (altered vector geometry) [1]. In the related 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CCR1 antagonist series, single-atom modifications to the heterocycle or linker changed IC₅₀ values by over 100-fold, demonstrating that even isosteric replacements are not functionally equivalent [2]. Consequently, generic substitution of any scaffold component introduces unpredictable shifts in potency, selectivity, and ADME profile, making direct procurement of the exact chemotype essential for assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034527-12-1)


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Pyrazine Isomer

The target compound exhibits a computed XLogP3 of 0.7 [1], reflecting moderate hydrophilicity conferred by the two-nitrogen pyrimidine ring. The closest structural isomer—1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056‑95‑8), which replaces pyrimidine with pyrazine—yields a higher predicted clogP of 2.29 when computed using an alternative algorithm [2]. Although different computational methods were employed (XLogP3 vs. clogP), the ~1.6 log unit difference is directionally consistent with the additional nitrogen in pyrimidine reducing lipophilicity relative to pyrazine. This 40‑fold difference in predicted partition coefficient has implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen Bond Acceptor (HBA) Count Differentiation from Phenyl- and Benzyloxy-Substituted Analogs

The target compound possesses five hydrogen bond acceptor atoms (two pyrimidine nitrogens, pyrazole N2, carbonyl oxygen, and the ether oxygen linking pyrimidine to piperidine) [1]. In contrast, the phenyl-substituted analog 2-phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034498‑36‑5) contains only three HBA atoms (C₁₇H₁₉N₃O₂; HBA = 3) because the phenyl ring replaces the pyrazole, eliminating two H-bond acceptors . Similarly, 2-(benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034325‑53‑4) bears fewer nitrogen-based HBA sites than the pyrazole-containing target compound. The higher HBA count of the target molecule enables a more extensive and geometrically distinct hydrogen bond network with protein targets, which has been correlated with enhanced binding affinity in pyrazole-containing kinase inhibitor series [2].

Molecular recognition Structure-activity relationships Fragment-based drug design

Regiochemical Differentiation: 3-Position vs. 4-Position Pyrimidin-2-yloxy Substitution on Piperidine

The target compound attaches the pyrimidin-2-yloxy group at the piperidine 3‑position, whereas a closely related series exemplified by 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 1421506‑07‑1) places the identical substituent at the 4-position [1]. This regiochemical difference alters the dihedral angle between the pyrimidine ring and the piperidine scaffold by approximately 60°, redirecting the pyrimidine H-bond acceptors into a distinct spatial orientation. In kinase inhibitor programs where the pyrimidine ring serves as a hinge-binding motif, the 3‑substituted conformation positions the heterocycle for engagement with a different subset of backbone residues compared to the 4‑substituted analog [2]. The target compound's 3‑substitution pattern also introduces a chiral center at the piperidine C3, creating a racemic mixture whose enantiomers may exhibit differential target binding—a feature absent in the symmetric 4‑substituted analog.

Conformational analysis Scaffold hopping Kinase inhibitor design

Supply-Chain Differentiation: Verified Supplier Availability and Pricing vs. Pyrazine Analog

The target compound is commercially available from Life Chemicals (product code F6480-2572) in 1 mg and 25 mg quantities at catalog prices of $81.00 and $163.50, respectively, as of September 2023 [1]. In contrast, the pyrazine analog 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034579‑59‑2) and the pyrazine 4‑substituted isomer (CAS 1448056‑95‑8) are primarily listed by vendors from the excluded source list with unverified stock status, limiting procurement options for laboratories requiring auditable supply chains [2]. The target compound thus offers a procurement advantage for programs requiring a pyrimidine-containing pyrazole-ethanone-piperidine scaffold from a traceable supplier with defined pricing.

Chemical procurement Research tool compounds Supplier qualification

Recommended Application Scenarios for 2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Identification Requiring a Pyrimidine Hinge-Binding Scaffold with Moderate Lipophilicity

The target compound's pyrimidine ring provides a canonical kinase hinge-binding motif, while its computed XLogP3 of 0.7 [1] places it in a more hydrophilic range than pyrazine analogs (clogP ~2.3) [2]. This lower lipophilicity is advantageous for programs targeting kinases where excessive hydrophobicity drives promiscuous inhibition, CYP450 liability, or poor solubility. The 3‑position substitution geometry further offers an underexplored vector for accessing kinase selectivity pockets that 4‑substituted pyrimidine-piperidine scaffolds cannot reach [3]. Research groups prosecuting kinase targets with stringent physicochemical property criteria (e.g., CNS-penetrant kinase inhibitors where logP < 2 is desirable) should prioritize this chemotype over more lipophilic pyrazine- or phenyl-substituted alternatives.

Fragment-Based Drug Discovery (FBDD) and Pharmacophore Model Construction

With a molecular weight of 287.32 g·mol⁻¹, five H-bond acceptors, zero H-bond donors, and a TPSA of 73.1 Ų, the target compound sits near the upper boundary of fragment-like chemical space (MW < 300, HBA ≤ 3, HBD ≤ 3) [1]. Its dense H-bond acceptor functionality—derived from the pyrimidine, pyrazole, and carbonyl groups—makes it a valuable core for constructing three-dimensional pharmacophore models that require multiple directional H-bond acceptor features. The pyrazole moiety additionally offers synthetic handles for further elaboration via N‑alkylation or metal-catalyzed cross-coupling, enabling efficient fragment growth [3]. In contrast, phenyl-substituted analogs (HBA = 3) lack the H-bond acceptor richness needed to define comprehensive pharmacophore hypotheses for targets with extended polar binding sites.

Chemical Biology Tool Compound for Investigating Pyrimidine-Dependent Protein-Ligand Interactions

The combination of a pyrimidin-2-yloxy group (two H-bond acceptors in a 1,3-diazine arrangement) with a 1H-pyrazol-1-yl acetamide side chain creates a unique spatial array of H-bond acceptors suitable for probing protein surfaces that recognize pyrimidine- and pyrazole-containing metabolites or cofactors (e.g., ATP, NAD⁺, or nucleobase binding pockets) [2]. The compound's computed properties—particularly its moderate XLogP3 of 0.7 and zero H-bond donor count—render it compatible with biophysical assays (SPR, ITC, NMR) where non-specific binding from highly lipophilic tool compounds often produces artifacts. This property profile makes it a superior choice over more hydrophobic analogs for target engagement studies requiring clean biophysical data.

SAR Continuity for Pyrazole-Ethanone-Piperidine Series with Defined Scaffold Geometry

For research groups that have established preliminary SAR around the 1-(heterocyclyloxy)piperidine-2-(1H-pyrazol-1-yl)ethanone scaffold—as exemplified by the CCR1 antagonist series [3]—the target compound represents a specific chemotype within this family where pyrimidine is the heterocycle and substitution occurs at the piperidine 3‑position. Its distinct computed TPSA (73.1 Ų) and HBA count (5) relative to pyrazine and phenyl analogs provide a quantitative basis for inclusion in systematic SAR matrices aimed at deconvoluting the contributions of heterocycle identity, substitution position, and linker geometry to target potency and selectivity. Procurement of this specific compound ensures that SAR datasets remain internally consistent and interpretable, avoiding the confounding variables introduced by scaffold-hopping to pyrazine or benzyloxy analogs before the core SAR is fully understood.

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